molecular formula C8H14N2O B12869841 1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one

1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one

Cat. No.: B12869841
M. Wt: 154.21 g/mol
InChI Key: JJDQBRHSVPOHAV-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a propanone group attached to the pyrazole ring, with two methyl groups at the 4 and 5 positions of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction typically proceeds under mild conditions and yields the desired pyrazole derivative in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green catalysts and environmentally friendly solvents can be employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5-Dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one is unique due to the presence of the propanone group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-(4,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)propan-1-one

InChI

InChI=1S/C8H14N2O/c1-4-7(11)8-5(2)6(3)9-10-8/h5-6,9H,4H2,1-3H3

InChI Key

JJDQBRHSVPOHAV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NNC(C1C)C

Origin of Product

United States

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